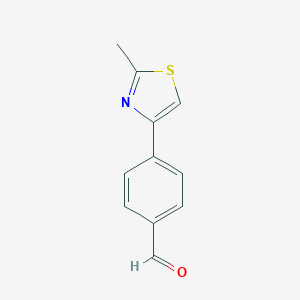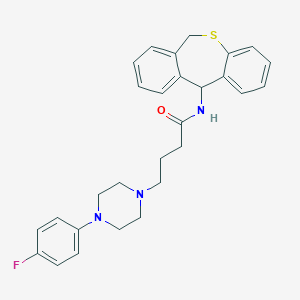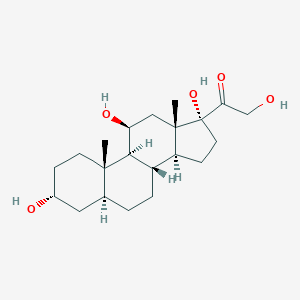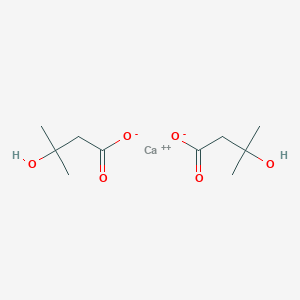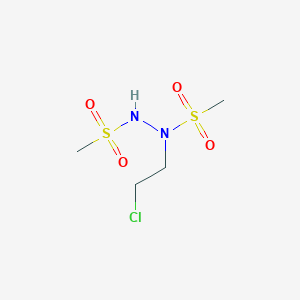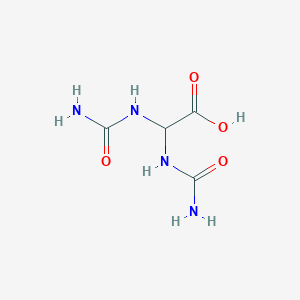![molecular formula C20H14O2 B135641 Benz[a]anthracen-7-essigsäure CAS No. 20316-12-5](/img/structure/B135641.png)
Benz[a]anthracen-7-essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracene-7-acetic Acid is a derivative of Benz[a]anthracene, which is a polycyclic aromatic hydrocarbon with the chemical formula C18H12 . It is produced during incomplete combustion of organic matter . Benz[a]anthracene is one of the carcinogenic constituents of tobacco smoke .
Molecular Structure Analysis
The molecular structure of Benz[a]anthracene-7-acetic Acid consists of 20 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 286.3 g/mol .
Chemical Reactions Analysis
The chemical reactions involving Benz[a]anthracene-7-acetic Acid are complex and involve various intermediates . The compound is a moderately stable product formed by a variety of unstable free radicals or ionic precursors .
Physical And Chemical Properties Analysis
Benz[a]anthracene-7-acetic Acid has a molecular weight of 286.3 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 418 .
Wissenschaftliche Forschungsanwendungen
Photophysik und Photochemie
Benz[a]anthracen-7-essigsäure (BAAA) weist wie andere Anthracenderivate erweiterte aromatische und konjugierte π-Systeme auf. Diese Eigenschaften führen zu einem interessanten photochemischen und photophysikalischen Verhalten . Forscher haben die Verwendung von BAAA untersucht in:
Umweltreinigung
BAAA wurde auf sein Schicksal im Boden und seine mögliche Biotransformation untersucht. Forscher haben BAAA als Tracer verwendet, um die Bioremediation von polyzyklischen aromatischen Kohlenwasserstoffen (PAK) zu untersuchen .
Neurotoxizitätsstudien
Studien mit BAAA haben seine Auswirkungen auf die Glutathion-S-Transferase-Aktivität untersucht, die für die Neurotoxizität relevant ist .
Safety and Hazards
Wirkmechanismus
Target of Action
Benz[a]anthracene-7-acetic Acid primarily targets neuronal cells , specifically mouse hippocampal neuronal cells (HT-22) . The compound interacts with biochemical markers associated with neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .
Mode of Action
The compound’s interaction with its targets results in significant changes in the activities of AChE, MAO, and ADA. Specifically, AChE and MAO activities reduce significantly after treatment with Benz[a]anthracene-7-acetic Acid . Both polycyclic aromatic hydrocarbons cause a significant increase in ada activity .
Biochemical Pathways
Benz[a]anthracene-7-acetic Acid affects several biochemical pathways. It induces oxidative stress, leading to neuronal damage. It also disrupts cholinergic, monoaminergic, and purinergic transmission . The compound affects oxidative stress biomarkers, including catalase (CAT), glutathione -S- transferase (GST) activities, and Glutathione (GSH) levels .
Result of Action
The compound’s action results in a reduction in cell viability, with higher concentrations leading to neuronal injury and cell death . It also leads to a significant decrease in CAT and GST activities and low GSH levels . These results suggest that Benz[a]anthracene-7-acetic Acid may induce neurodegeneration in neuronal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benz[a]anthracene-7-acetic Acid. For instance, the compound is a persistent organic pollutant with carcinogenic and mutagenic features, and it is released into the environment due to the partial combustion of organic matter . Humans are exposed to the compound via ingestion, inhalation, and skin absorption
Biochemische Analyse
Biochemical Properties
Benz[a]anthracene-7-acetic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) in mouse hippocampal neuronal cells .
Cellular Effects
Benz[a]anthracene-7-acetic Acid can influence cell function in several ways. It has been shown to induce oxidative stress-induced neuronal damage, disrupt cholinergic, monoaminergic and purinergic transmission, and increase nitric oxide levels .
Molecular Mechanism
At the molecular level, Benz[a]anthracene-7-acetic Acid exerts its effects through various mechanisms. It has been found to cause a significant decrease in catalase (CAT) and glutathione-S-transferase (GST) activities, and low glutathione (GSH) levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benz[a]anthracene-7-acetic Acid have been observed to change over time. For example, after five days of exposure to this compound, a reduction in cell viability was observed .
Eigenschaften
IUPAC Name |
2-benzo[a]anthracen-7-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUXZMLVIOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513948 |
Source


|
| Record name | (Tetraphen-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20316-12-5 |
Source


|
| Record name | (Tetraphen-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


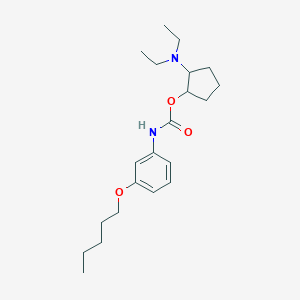

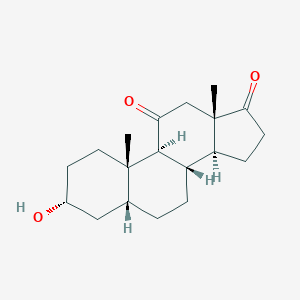
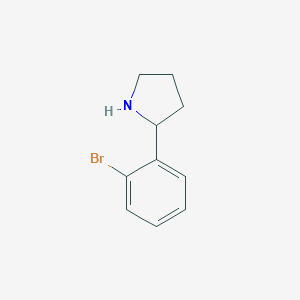
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
